N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group linked to a 6-morpholinopyrimidin-4-yl substituent. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) with a pyrimidine-morpholine moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(10-1-2-11-12(7-10)20-24-19-11)18-13-8-14(17-9-16-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,16,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVAAYINWGUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The benzo[c][1,2,5]thiadiazole core is known for its diverse biological properties, including anticancer and anti-inflammatory effects. The introduction of morpholine and pyrimidine moieties enhances the compound's pharmacological profile, making it a candidate for therapeutic applications.
2. Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes:
- Preparation of the Thiadiazole Core : This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Formation of the Morpholine and Pyrimidine Moieties : This step often utilizes nucleophilic substitution reactions to introduce the morpholine group onto the thiadiazole framework.
3.1 Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the PD-L1 protein, which is crucial in cancer immunotherapy:
- IC50 Values : The compound demonstrated an IC50 value of approximately 1.8 nM against PD-L1, indicating potent inhibitory activity compared to established inhibitors .
- Mechanism of Action : It functions by blocking the PD-1/PD-L1 interaction, thus promoting antitumor immunity in preclinical models .
3.2 Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising results in anti-inflammatory assays:
- Cyclooxygenase Inhibition : It was tested as an inhibitor of COX enzymes (COX-1 and COX-2). Compounds related to this structure exhibited IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition .
- Analgesic Effect : The analgesic activity was evaluated using standard models, showing efficacy comparable to traditional NSAIDs like diclofenac .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications affect biological activity:
| Compound Structure | Activity | Notes |
|---|---|---|
| N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole | High PD-L1 inhibition | IC50 = 1.8 nM |
| Related Thiadiazoles | Variable COX inhibition | IC50 = 0.04–0.46 μM for COX-2 |
These studies suggest that specific substitutions on the thiadiazole and pyrimidine rings significantly influence the compound's biological efficacy.
5. Case Studies
Several case studies have been documented regarding the biological activity of compounds similar to N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole:
- Study on Thiadiazole Derivatives : A series of derivatives were synthesized and evaluated for their anti-inflammatory properties, with some showing superior activity compared to standard drugs .
- Antitumor Efficacy in Vivo : Preclinical trials demonstrated that certain derivatives could effectively reduce tumor growth in animal models by enhancing immune response mechanisms .
6. Conclusion
This compound represents a significant advancement in the development of therapeutic agents targeting cancer and inflammatory diseases. Its potent biological activities underscore the importance of further research into its mechanisms and potential clinical applications.
Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance its efficacy in clinical settings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit potential anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit activin receptor-like kinase 5 (ALK5), a critical mediator in TGF-β signaling pathways associated with tumor growth and metastasis. A notable example is compound 14c, which demonstrated an IC50 value of 0.008 μM against ALK5, significantly outperforming control compounds.
Inhibition of Monoamine Oxidase
The compound's structural features may also contribute to its activity as a monoamine oxidase (MAO) inhibitor. Thiadiazole derivatives have been explored for their ability to inhibit MAO-A and MAO-B isoforms, which are important targets in the treatment of depression and neurodegenerative disorders. Compounds related to N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have shown promising results in this area, with some derivatives exhibiting lower IC50 values than established drugs like moclobemide .
Electron Acceptors in Organic Photovoltaics
The unique electronic properties of this compound make it suitable for use as an electron acceptor in organic photovoltaic devices. Its ability to facilitate charge transfer processes enhances the efficiency of solar cells by improving light absorption and charge separation.
Fluorescent Materials
The compound's structure allows for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its fluorescence properties. Variations of the thiadiazole core have been utilized as fluorophores in various applications, highlighting the versatility of this compound in advanced materials science.
Case Studies
Several studies have explored the biological activity and applications of this compound:
Study on ALK5 Inhibition
A study focused on various derivatives indicated that those containing the benzo[c][1,2,5]thiadiazole core showed significant inhibitory effects on ALK5 signaling pathways involved in cancer progression. The findings suggest a promising avenue for drug development targeting TGF-β-related cancers.
NIR-II Imaging Applications
Recent advancements have also explored the use of thiadiazole derivatives in near-infrared imaging applications. These compounds can enhance imaging contrast and provide valuable insights into biological processes at the cellular level.
Comparison with Similar Compounds
Key Observations :
- Morpholine substituents (target compound) may improve solubility compared to piperazine derivatives (BMS-354825, ND-11543) .
- Synthetic routes for amide bond formation (e.g., TBTU, EDC) are common across analogs, underscoring standardized methodologies in carboxamide synthesis .
Pharmacological and Material Properties
Bioactivity and Therapeutic Potential
- BMS-354825 (Dasatinib) : A tyrosine kinase inhibitor targeting BCR-ABL, used in leukemia treatment. Its pyrimidine-piperazinyl-thiazole scaffold demonstrates the importance of heterocyclic diversity in kinase binding .
- ND-11543 : Exhibits anti-tuberculosis activity, attributed to its imidazothiazole-piperazine-pyridine framework, which may disrupt bacterial enzymes .
Research Findings and Data
Table 2: Comparative Efficacy and Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
